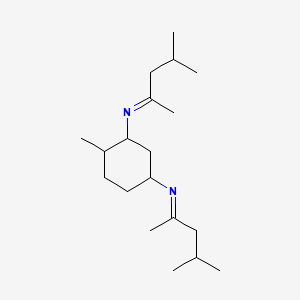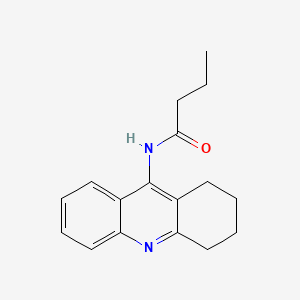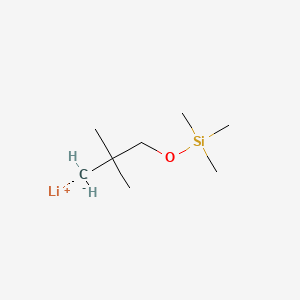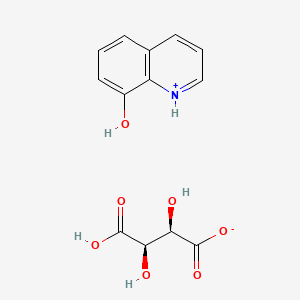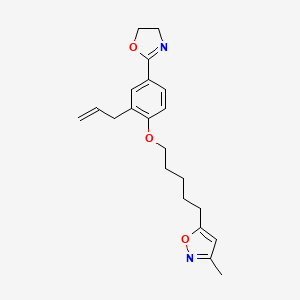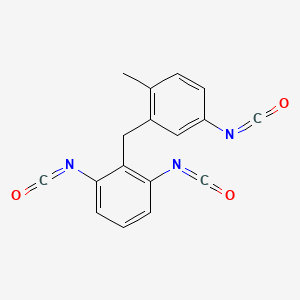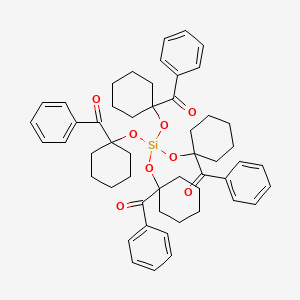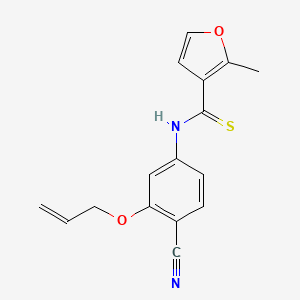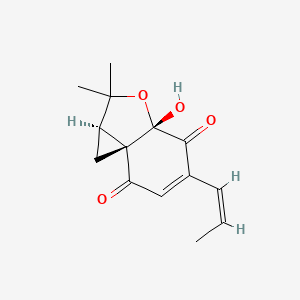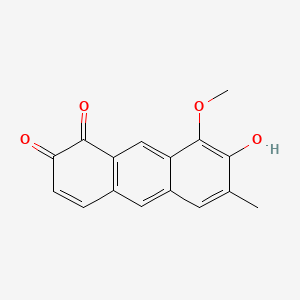
methyl(triphenyl)phosphanium;4-octylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(triphenyl)phosphanium;4-octylphenolate is an organophosphorus compound that combines a phosphonium cation with an octylphenolate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(triphenyl)phosphanium;4-octylphenolate typically involves the reaction of triphenylphosphine with methyl bromide to form methyltriphenylphosphonium bromide. This intermediate is then reacted with 4-octylphenol to yield the desired compound. The reaction conditions often include the use of polar organic solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to produce the compound in bulk quantities. The use of automated systems and continuous monitoring ensures consistent quality and high production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl(triphenyl)phosphanium;4-octylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, regenerated phosphines, and substituted phenolates. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Methyl(triphenyl)phosphanium;4-octylphenolate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl(triphenyl)phosphanium;4-octylphenolate involves its interaction with molecular targets through its phosphonium and phenolate groups. The phosphonium cation can participate in nucleophilic attacks, while the phenolate anion can act as a nucleophile or base in various reactions. These interactions lead to the formation of new chemical bonds and the transformation of substrates .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the octylphenolate group.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Methoxycarbonylmethylene triphenylphosphorane: Used in Wittig reactions.
Uniqueness
Methyl(triphenyl)phosphanium;4-octylphenolate is unique due to its combination of a phosphonium cation and an octylphenolate anion, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where both nucleophilic and electrophilic properties are required .
Properties
CAS No. |
94231-00-2 |
|---|---|
Molecular Formula |
C33H39OP |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
methyl(triphenyl)phosphanium;4-octylphenolate |
InChI |
InChI=1S/C19H18P.C14H22O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h2-16H,1H3;9-12,15H,2-8H2,1H3/q+1;/p-1 |
InChI Key |
OZQGRWBSSBBAAH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


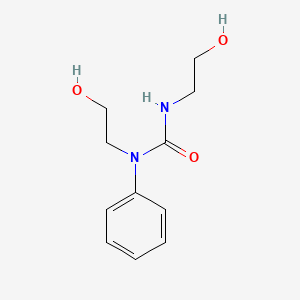

![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
